molecular formula C6H13NO3S B6177315 (3S)-N-ethyloxolane-3-sulfonamide CAS No. 2639372-07-7

(3S)-N-ethyloxolane-3-sulfonamide

Cat. No.: B6177315
CAS No.: 2639372-07-7
M. Wt: 179.2
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Description

(3S)-N-ethyloxolane-3-sulfonamide is a chiral sulfonamide compound of interest in synthetic and medicinal chemistry research. Sulfonamides represent a significant class of bioactive molecules, known for their ability to act as broad-spectrum synthetic antibacterial agents by competitively inhibiting the bacterial enzyme dihydropteroate synthase, a key component in the folate synthesis pathway . Beyond their antimicrobial properties, the sulfonamide functional group is a versatile pharmacophore found in compounds with diverse pharmacological activities, including anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory effects . The specific structure of this compound, featuring an N-ethyl substitution and a stereodefined (S)-configured oxolane (tetrahydrofuran) ring, makes it a valuable chiral building block or intermediate. Researchers can utilize this compound in the design and synthesis of more complex molecules, particularly in developing potential metallodrugs. Coordination of sulfonamides to metal ions like Ruthenium(III) has been shown to significantly enhance their biological activity, including improved antibacterial and anticancer properties compared to the free ligands . This compound is offered exclusively For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2639372-07-7

Molecular Formula

C6H13NO3S

Molecular Weight

179.2

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Sulfonation Using Amide Solvents

A prominent method, derived from sulfonamide synthesis patents, employs amide-based catalysts such as 1-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAC) to facilitate the reaction between oxolane-3-amine and ethylsulfonyl chloride. These catalysts eliminate the need for acid scavengers like pyridine, which are traditionally used to neutralize hydrochloric acid by-products. By operating at elevated temperatures (110–160°C), the reaction achieves high conversion rates while suppressing bis-sulfonamide by-products. For example, a protocol using NMP (0.04 equivalents) at 110°C for six hours yielded 85% of the target sulfonamide with 90.5% purity.

High-Temperature Reaction Dynamics

Optimized thermal conditions are critical for reaction efficiency. Heating the reaction mixture to 140–145°C under controlled pressure (14–17 psig) ensures complete conversion of the amine precursor. Continuous monitoring via gas chromatography (GC) during the eight-hour heating phase allows real-time adjustment to maximize yield. This approach aligns with industrial-scale practices, where toluene is added post-reaction to facilitate phase separation and product isolation.

Protection and Deprotection Strategies

Functional group protection is often required to prevent undesired side reactions during sulfonation.

SEM Group Protection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group, cited in azetidine derivative synthesis, offers a viable protection strategy for the oxolane amine. Deprotection involves a two-stage protocol:

  • Treatment with lithium tetrafluoroborate (LiBF₄) in aqueous acetonitrile at 80°C for 10–20 hours.

  • Subsequent hydrolysis with aqueous ammonium hydroxide (NH₄OH) at room temperature.

Pivaloyloxymethyl (POM) Deprotection

For acid-labile protections, pivaloyloxymethyl (POM) groups are removed using 1 N sodium hydroxide (NaOH) at ambient temperatures. This method ensures minimal degradation of the sulfonamide backbone.

Workup and Purification Techniques

Post-reaction processing is critical for obtaining high-purity this compound.

Solvent Extraction and Crystallization

Reaction mixtures are typically diluted with toluene and washed with water to remove residual catalysts or by-products. Cooling the organic layer to 20°C induces crystallization, followed by centrifugation and drying under reduced pressure (65°C, 30 mm Hg).

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing this compound:

Parameter Catalytic Sulfonation Protection-Deprotection
Catalyst NMP or DMACLiBF₄/NH₄OH
Temperature 110–160°C80°C (deprotection)
Reaction Time 6–8 hours10–20 hours
Yield 85–90%75–85%
By-product Formation <5% bis-sulfonamideMinimal

Chemical Reactions Analysis

Types of Reactions

(3S)-N-ethyloxolane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The ethyl group or other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Sulfonamides, including (3S)-N-ethyloxolane-3-sulfonamide, have historically been used as antimicrobial agents. They function by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA production. Recent studies have shown that modifications in the sulfonamide structure can enhance their efficacy against resistant strains of bacteria, making them relevant in the ongoing battle against antibiotic resistance .

1.2 Cancer Treatment
Research indicates that sulfonamides can induce apoptosis in cancer cells, particularly those overexpressing anti-apoptotic proteins like Bcl-2. This compound has been investigated for its potential to enhance the effectiveness of chemotherapy by sensitizing cancer cells to treatment . For instance, studies have demonstrated that sulfonamides can be incorporated into drug formulations to improve therapeutic outcomes in non-Hodgkin's lymphoma and chronic lymphocytic leukemia .

Organic Synthesis

2.1 Chiral Synthesis
The compound is utilized as a chiral building block in the synthesis of enantiomerically pure compounds. Its unique stereochemistry allows for the development of novel pharmaceuticals with enhanced biological activity. The versatility of this compound as a reagent in asymmetric synthesis has been highlighted in recent reviews .

2.2 Functionalization of Sulfur Compounds
this compound serves as a precursor for various sulfinyl and sulfonimidoyl derivatives. These derivatives are valuable in synthesizing complex molecules with applications in drug discovery. Recent advancements demonstrate its role in facilitating late-stage diversification of drug candidates, thereby streamlining the development process .

Case Studies

Study Application Findings
Study on Antimicrobial EfficacyEvaluated against resistant bacterial strainsEnhanced activity noted with structural modifications
Cancer Treatment ResearchInvestigated for apoptosis inductionSignificant sensitization effect observed in Bcl-2 overexpressing cells
Asymmetric Synthesis ReviewUtilization as a chiral building blockHigh enantiomeric excess achieved in multiple syntheses

Mechanism of Action

The mechanism of action of (3S)-N-ethyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

(3R)-Oxolane-3-sulfonamide

Structural Differences :

  • The (3R)-enantiomer shares the oxolane-sulfonamide core but lacks the N-ethyl group and has opposite stereochemistry at the 3-position .
  • Molecular Formula: C₄H₉NO₃S vs. C₅H₁₁NO₃S (target compound).
  • Molecular Weight : 151.18 g/mol vs. 165.21 g/mol (target compound).

Implications :

  • Stereochemical differences may influence interactions with chiral biological targets, such as enzymes or receptors .
N-Substituted Sulfonamide Derivatives

Evidence from studies on novel sulfonamide analogs (e.g., N-substituted ethyl indazole carboxylates) suggests that alkylation of the sulfonamide nitrogen (as seen in the target compound) can enhance pharmacokinetic properties, such as oral bioavailability, by modulating solubility and protein-binding affinity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Sulfonamide Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
(3S)-N-ethyloxolane-3-sulfonamide C₅H₁₁NO₃S 165.21 N-Ethyl 3S
(3R)-oxolane-3-sulfonamide C₄H₉NO₃S 151.18 None (NH₂) 3R
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.68 Cl, Phenyl N/A

Notes:

  • The phthalimide derivative (3-chloro-N-phenyl-phthalimide) represents a structurally distinct sulfonamide-related compound. Its aromatic isoindoline-1,3-dione core contrasts with the saturated oxolane ring in the target compound, leading to differences in rigidity and electronic properties .

Q & A

Q. What are the critical parameters for optimizing the synthesis of (3S)-N-ethyloxolane-3-sulfonamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or dichloromethane), and inert atmospheres to prevent oxidation or side reactions . Multi-step protocols should include intermediate purification via column chromatography. Yield and purity are monitored using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., verifying stereochemistry via 1^1H/13^{13}C NMR coupling constants) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm stereochemistry and sulfonamide group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
    Complementary methods like IR spectroscopy can verify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or compound stability. Mitigation strategies include:
  • Reproducibility Checks : Replicate experiments in standardized buffers (e.g., PBS at pH 7.4).
  • Structural Analysis : Use LC-MS to confirm compound integrity post-assay .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess target binding under varying conditions .

Q. What experimental designs are suitable for probing the reaction mechanisms of this compound in catalytic processes?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Replace 1^1H with 2^2H to identify rate-determining steps .
  • Trapping Intermediates : Use low-temperature NMR or freeze-quench techniques to isolate transient species .
  • Computational Studies : Density Functional Theory (DFT) to model transition states and activation energies .

Q. How can researchers assess the compound’s enzyme inhibition kinetics and selectivity?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Selectivity Screening : Test against a panel of structurally related enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based activity assays .

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